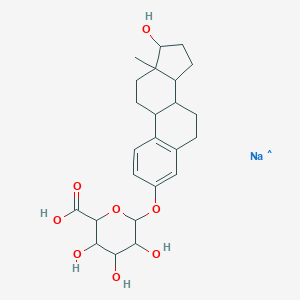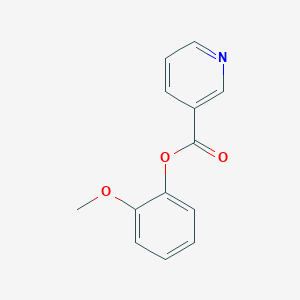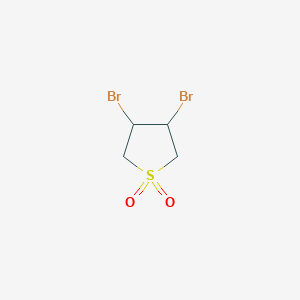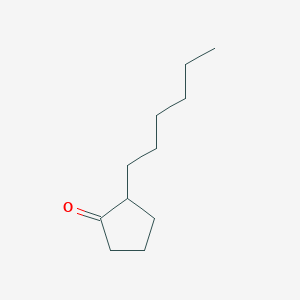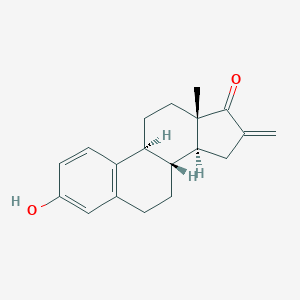
16-Methylene estrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Methylene estrone (16-ME) is a synthetic derivative of estrone, a naturally occurring estrogen hormone in the human body. It is a potent estrogen receptor (ER) antagonist and has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases.
Mecanismo De Acción
16-Methylene estrone acts as an ER antagonist by binding to the ER and preventing the binding of estrogen hormones. This results in the inhibition of estrogen-dependent cell growth and proliferation. In addition, 16-Methylene estrone has been shown to induce apoptosis in breast cancer cells.
Efectos Bioquímicos Y Fisiológicos
16-Methylene estrone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells, induce apoptosis in breast cancer cells, and inhibit the production of estrogen hormones. In addition, 16-Methylene estrone has been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 16-Methylene estrone in lab experiments is its high potency as an ER antagonist. This allows for the use of lower concentrations of the compound in experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 16-Methylene estrone. One area of interest is the development of more potent and selective ER antagonists for use in breast cancer therapy. Another area of interest is the development of 16-Methylene estrone analogs with improved solubility and pharmacokinetic properties. Finally, 16-Methylene estrone could be studied for its potential use in other estrogen-dependent diseases, such as endometriosis and uterine fibroids.
Conclusion:
16-Methylene estrone is a synthetic derivative of estrone that has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases. It acts as an ER antagonist by preventing the binding of estrogen hormones and has been shown to inhibit the growth of breast cancer cells and induce apoptosis. While there are limitations to working with 16-Methylene estrone in lab experiments, there are several future directions for research on this compound that could lead to new treatments for estrogen-dependent diseases.
Métodos De Síntesis
16-Methylene estrone can be synthesized from estrone through a reaction with methylene iodide in the presence of a strong base. The resulting product is purified through column chromatography. This method yields a high purity product with a yield of approximately 40%.
Aplicaciones Científicas De Investigación
16-Methylene estrone has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. In addition, 16-Methylene estrone has been studied for its potential use in hormone replacement therapy and as a contraceptive.
Propiedades
Número CAS |
10506-73-7 |
|---|---|
Nombre del producto |
16-Methylene estrone |
Fórmula molecular |
C19H22O2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-11-9-17-16-5-3-12-10-13(20)4-6-14(12)15(16)7-8-19(17,2)18(11)21/h4,6,10,15-17,20H,1,3,5,7-9H2,2H3/t15-,16-,17+,19+/m1/s1 |
Clave InChI |
DQCXOXIHZXIICM-VXNCWWDNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
Sinónimos |
16-methylene estrone 16-methylene-estrone 3-hydroxy-16-methyleneestra-1,3,5(10)-triene-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



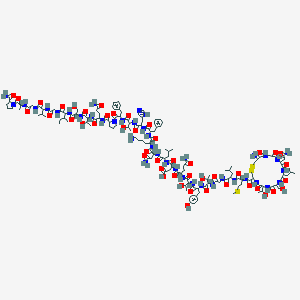
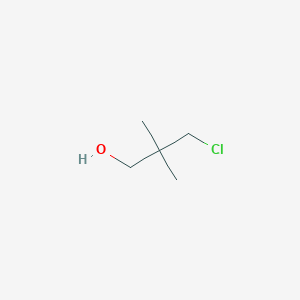
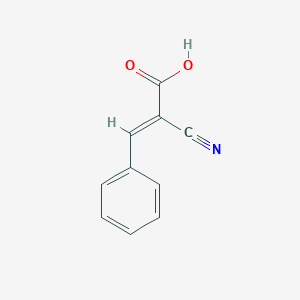
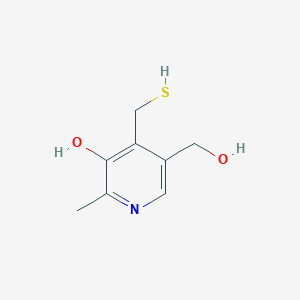
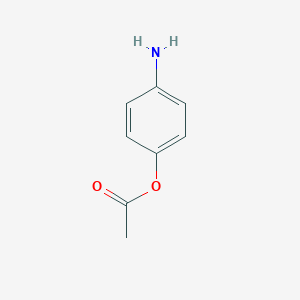
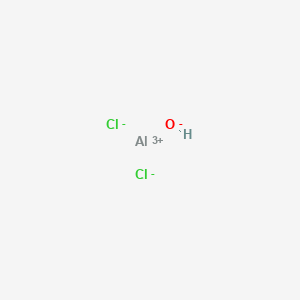
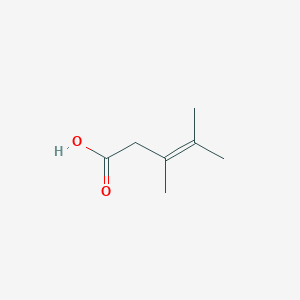

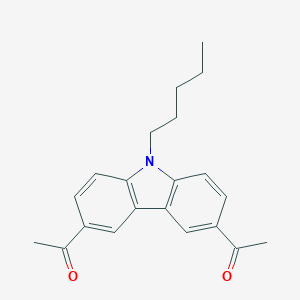
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
